![molecular formula C24H20N2O2 B14370456 Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis- CAS No. 93621-65-9](/img/structure/B14370456.png)
Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- is a complex organic compound characterized by the presence of two naphthalene rings connected through an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- typically involves the reaction of 1,1’-binaphthalene-2,2’-diamine with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. Additionally, the use of catalysts can further improve the yield and selectivity of the reaction.
化学反応の分析
Types of Reactions
Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA or proteins can result in the inhibition of cell proliferation, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
- Acetamide, N,N’-[4,4’-dibromo[2,2’-binaphthalene]-1,1’-diyl]bis-
- N,N’-Bis(1-naphthyl)acetamide
- N,N’-Bis(2-naphthyl)acetamide
Uniqueness
Acetamide, N,N’-[1,1’-binaphthalene]-2,2’-diylbis- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of two naphthalene rings connected through an acetamide linkage provides a rigid and planar structure, enhancing its stability and reactivity compared to other similar compounds.
特性
CAS番号 |
93621-65-9 |
|---|---|
分子式 |
C24H20N2O2 |
分子量 |
368.4 g/mol |
IUPAC名 |
N-[1-(2-acetamidonaphthalen-1-yl)naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C24H20N2O2/c1-15(27)25-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)26-16(2)28/h3-14H,1-2H3,(H,25,27)(H,26,28) |
InChIキー |
AQCCBDGMEOKIOL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


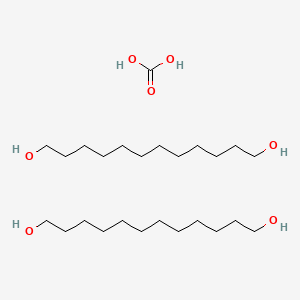
![4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14370379.png)
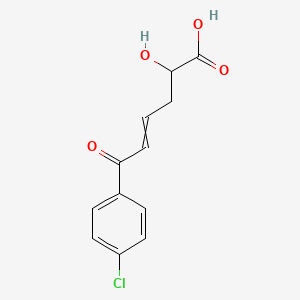
![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)
![Bicyclo[2.2.2]oct-2-ene-1-carbonitrile](/img/structure/B14370402.png)
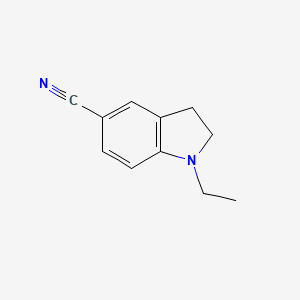
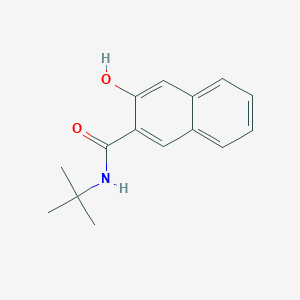
![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)
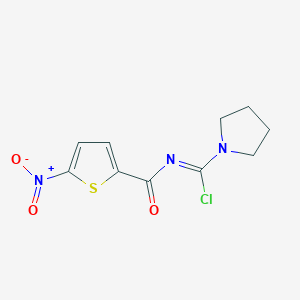
![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)
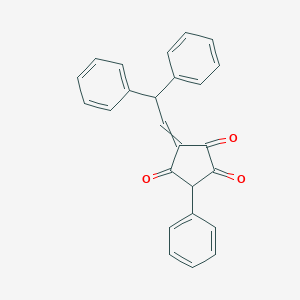
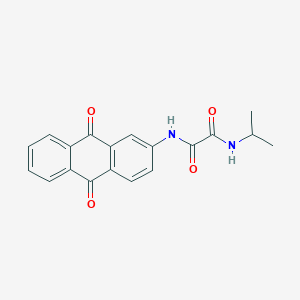
![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)

